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Compound Name:
1,2-Dioleoyl-3-myristoyl-rac-

glycerol

Cat. No.: B3026073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of fluorescent triglyceride analogs in lipase assays. This technology offers a sensitive and

continuous method for measuring lipase activity, making it ideal for basic research, enzyme

characterization, and high-throughput screening (HTS) for inhibitor discovery.

Introduction to Fluorescent Triglyceride Lipase
Assays
Lipases are a class of enzymes that catalyze the hydrolysis of triglycerides into fatty acids and

glycerol.[1] The measurement of lipase activity is crucial in various fields, including diagnostics,

drug discovery, and biotechnology. Traditional methods for assaying lipase activity, such as

titrimetric or chromatographic approaches, can be discontinuous, labor-intensive, and not well-

suited for HTS.

Fluorescent triglyceride analogs are synthetic substrates that mimic natural triglycerides but are

labeled with one or more fluorophores. In their intact state, the fluorescence of these analogs is

typically quenched. Upon hydrolysis by a lipase, a fluorescent product is released, leading to

an increase in fluorescence intensity that can be monitored in real-time. This provides a direct

and continuous measure of lipase activity.[2][3]
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There are several types of fluorescent triglyceride analogs, each with a distinct mechanism of

fluorescence activation:

Förster Resonance Energy Transfer (FRET)-Based Analogs: These substrates contain a pair

of fluorophores, a donor and an acceptor (quencher). When the substrate is intact, the close

proximity of the pair allows for FRET to occur, resulting in low fluorescence emission from

the donor. Lipase-mediated hydrolysis separates the donor and quencher, disrupting FRET

and leading to an increase in the donor's fluorescence.[4] Examples include analogs using

Edans-Dabcyl or fluorescein-Dabcyl pairs.[4]

Self-Quenching-Based Analogs: In these analogs, a high concentration of a fluorophore,

such as BODIPY or fluorescein, is incorporated into a micelle or synthetic HDL particle.[5][6]

The close proximity of the fluorophores leads to self-quenching. Lipase activity disperses the

fluorophores by releasing fluorescently labeled fatty acids or diglycerides, thereby relieving

the quenching and increasing fluorescence.[5][6]

Environment-Sensitive Fluorophore-Based Analogs: Some fluorophores exhibit changes in

their fluorescence properties based on their local environment. For instance,

nitrobenzoxadiazole (NBD) labeled triglycerides show increased fluorescence upon

hydrolysis and transfer of the NBD-labeled fatty acid to a different phase or binding to

albumin.[6][7]

Single Fluorophore with a Non-fluorescent Quencher Analogs: A common design involves a

fluorophore and a non-fluorescent quencher molecule attached to the glycerol backbone.

The commercially available EnzChek® lipase substrate is a prime example, utilizing a

BODIPY fluorophore and a Dabcyl quencher.[3] Hydrolysis by lipase releases the BODIPY-

labeled fatty acid, separating it from the quencher and resulting in a significant increase in

fluorescence.[3]

Quantitative Data Summary
The following tables summarize key quantitative data for various fluorescent triglyceride

analogs used in lipase assays. This information can help researchers select the most

appropriate substrate for their specific application.

Table 1: Spectroscopic Properties of Common Fluorescent Triglyceride Analogs
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Fluorescent
Analog Type

Fluorophore/Q
uencher Pair

Excitation
(nm)

Emission (nm) Reference(s)

EnzChek®

Lipase Substrate

BODIPY FL /

Dabcyl
~482-507 ~515 [3][8]

Pyrene-based

Pyrene /

Trinitrophenylami

no

~340 ~390 [2][9]

NBD-based
Nitrobenzoxadiaz

ole (NBD)
~460 ~530 [6][7]

FRET-based Edans / Dabcyl Not specified Not specified [4]

FRET-based
Fluorescein /

Dabcyl
Not specified Not specified [4]

Self-quenching BODIPY ~490 ~520 [5][10]

Table 2: Kinetic Parameters of Selected Fluorescent Triglyceride Analogs
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Fluorescent
Analog

Lipase Km (µM)
Vmax
(µmol/mL/m
in)

kcat/KM (s-
1M-1)

Reference(s
)

EnzChek®

Lipase

Substrate

Lipoprotein

Lipase (LPL)
1.36 0.89 2.55 x 104 [3]

TG-ED

(FRET)

Thermomyce

s lanuginosus

Lipase

Not

determined

Not

determined
460 [4][11]

TG-FD

(FRET)

Thermomyce

s lanuginosus

Lipase

Not

determined

Not

determined
59 [4][11]

TG-F2 (Self-

quenching)

Thermomyce

s lanuginosus

Lipase

Not

determined

Not

determined
346 [4][11]

EnzChek®

Lipase

Substrate (for

comparison)

Thermomyce

s lanuginosus

Lipase

Not

determined

Not

determined
204 [11]

Experimental Protocols
This section provides detailed protocols for performing lipase assays using different types of

fluorescent triglyceride analogs.

General Considerations
Reagent Preparation: Allow all reagents to equilibrate to the assay temperature before use.

Instrumentation: A fluorescence microplate reader or a spectrofluorometer capable of kinetic

measurements is required.

Controls: Always include appropriate controls, such as a no-enzyme control (to measure

substrate auto-hydrolysis) and a no-substrate control (to measure background fluorescence
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from the enzyme or sample).

Standard Curve: For quantitative measurements, a standard curve should be generated

using a known concentration of the fluorescent product (e.g., the fluorescently labeled fatty

acid).

Protocol for Lipase Assay using EnzChek® Lipase
Substrate
This protocol is adapted from the method described for lipoprotein lipase (LPL).[3]

Materials:

EnzChek® Lipase Substrate (e.g., from Thermo Fisher Scientific)

Lipase source (e.g., purified enzyme, cell lysate, plasma sample)

Assay Buffer: 20 mM Tris-HCl, pH 8.0, 0.15 M NaCl

Bovine Serum Albumin (BSA), fatty acid-free

Zwittergent 3-12

DMSO (for substrate stock solution)

Black 96-well microplate

Procedure:

Prepare Substrate Stock Solution: Dissolve the EnzChek® Lipase Substrate in DMSO to a

stock concentration of 1 mM. Store at -20°C, protected from light.[8]

Prepare Working Substrate Solution: For each assay, freshly prepare a working solution of

the substrate in 0.05% (w/v) Zwittergent 3-12.[3] The final substrate concentration in the

assay typically ranges from 0.5 to 10 µM.

Prepare Assay Reaction Mixture: In a microcentrifuge tube, prepare the assay reaction

mixture. For a 100 µL final reaction volume, a 4x working solution can be prepared
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containing 0.6 M NaCl, 80 mM Tris-HCl, pH 8.0, and 6% (w/v) fatty acid-free BSA.[3]

Set up the Assay Plate:

Add 25 µL of the 4x assay reaction mixture to each well of a black 96-well microplate.

Add your lipase sample (e.g., 50 µL of diluted enzyme or plasma). For post-heparin

plasma, a 1 µL sample may be sufficient.[3]

Add deionized water to bring the volume to 75 µL.

Initiate the Reaction: Add 25 µL of the working substrate solution to each well to initiate the

reaction. The final volume will be 100 µL.

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-

set to the assay temperature (e.g., 37°C). Measure the increase in fluorescence intensity

over time (kinetic mode).

Excitation: ~482 nm

Emission: ~515 nm[3]

Data Analysis:

Subtract the rate of fluorescence increase in the no-enzyme control from all sample

readings.

Calculate the initial reaction velocity (v) from the linear portion of the fluorescence versus

time curve.

If a standard curve for the fluorescent product is available, convert the rate of fluorescence

increase to the rate of product formation (e.g., in pmol/min).

For kinetic parameter determination, plot the initial velocity against a range of substrate

concentrations and fit the data to the Michaelis-Menten equation.[3]
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Protocol for Lipase Assay using NBD-Labeled
Triglyceride
This protocol is based on a method developed for adipose triglyceride lipase (ATGL) and

lipoprotein lipase (LPL).[6][7]

Materials:

NBD-labeled triglyceride (NBD-TAG)

Phosphatidylcholine (PC) and Phosphatidylinositol (PI)

Lipase source

Buffer K (composition not specified in the provided abstract, but a buffer suitable for the

lipase of interest should be used, e.g., Tris-HCl or phosphate buffer at a physiological pH)

Black 96-well microplate

Procedure:

Prepare Substrate Vesicles:

Prepare a mixture of NBD-TAG, PC, and PI in a suitable organic solvent (e.g., chloroform).

A ratio of NBD-TAG to PC of 7:1 has been shown to be effective.[6]

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

Hydrate the lipid film with Buffer K and sonicate or extrude to form small unilamellar

vesicles.

Set up the Assay Plate:

To each well of a black 96-well microplate, add 10 µL of the substrate vesicles (containing

approximately 880 pmol of NBD-TAG).[6]

Add 100 µL of Buffer K containing the lipase source.[6]
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Incubate and Measure Fluorescence:

Incubate the plate at the desired temperature (e.g., 37°C or room temperature) for a

specific time period.[6]

Measure the fluorescence intensity at appropriate intervals.

Excitation: ~460 nm

Emission: ~530 nm[6]

Data Analysis:

Subtract the fluorescence of the no-enzyme control wells.

The increase in fluorescence corresponds to lipase activity.

Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and

workflows related to fluorescent triglyceride lipase assays.
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General Principle of a FRET-Based Lipase Assay
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Caption: Principle of a FRET-based fluorescent lipase assay.
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Experimental Workflow for HTS of Lipase Inhibitors
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Caption: Workflow for high-throughput screening of lipase inhibitors.
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Simplified Intracellular Lipolysis Pathway
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Caption: Key enzymes in the intracellular lipolysis pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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